molecular formula C16H20N3NaO4S B12755944 Epicillin monosodium CAS No. 59446-81-0

Epicillin monosodium

Cat. No.: B12755944
CAS No.: 59446-81-0
M. Wt: 373.4 g/mol
InChI Key: WQSDWKIPNYFRPW-YWUHCJSESA-M
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Description

Epicillin monosodium is a semisynthetic penicillin derivative belonging to the class of aminopenicillins. It is structurally related to ampicillin and is characterized by its broad-spectrum antibacterial activity. This compound is primarily used in experimental settings and has shown efficacy against a variety of pathogenic bacteria.

Preparation Methods

Synthetic Routes and Reaction Conditions

Epicillin monosodium is synthesized from 6-aminopenicillanic acid, a core structure common to all penicillins. The synthesis involves the acylation of 6-aminopenicillanic acid with a suitable acylating agent to introduce the desired side chain. The reaction is typically carried out in an aqueous medium under controlled pH conditions to ensure the stability of the β-lactam ring .

Industrial Production Methods

The industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the fermentation of Penicillium chrysogenum to produce 6-aminopenicillanic acid, followed by chemical modification to introduce the side chain. The final product is then purified and converted to its monosodium salt form for stability and solubility .

Chemical Reactions Analysis

Types of Reactions

Epicillin monosodium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Epicillin monosodium has been extensively studied for its antibacterial properties. It has shown excellent therapeutic activity against a variety of pathogenic bacteria, including Streptococcus pyogenes, Staphylococcus aureus, Proteus mirabilis, Escherichia coli, Salmonella schottmuelleri, and Pseudomonas aeruginosa . Its applications include:

    Chemistry: Used as a model compound for studying β-lactam antibiotics.

    Biology: Investigated for its effects on bacterial cell wall synthesis.

    Medicine: Explored as a potential treatment for bacterial infections.

    Industry: Used in the development of new antibacterial agents

Mechanism of Action

Epicillin monosodium exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to cell lysis and death of the bacteria .

Comparison with Similar Compounds

Epicillin monosodium is similar to other aminopenicillins such as ampicillin and amoxicillin. it has unique properties that distinguish it from these compounds:

Similar Compounds

  • Ampicillin
  • Amoxicillin
  • Cyclacillin
  • Hetacillin
  • Bacampicillin
  • Pivampicillin
  • Talampicillin

Properties

CAS No.

59446-81-0

Molecular Formula

C16H20N3NaO4S

Molecular Weight

373.4 g/mol

IUPAC Name

sodium;(2S,5R,6R)-6-[[(2R)-2-amino-2-cyclohexa-1,4-dien-1-ylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C16H21N3O4S.Na/c1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8;/h3-4,7,9-11,14H,5-6,17H2,1-2H3,(H,18,20)(H,22,23);/q;+1/p-1/t9-,10-,11+,14-;/m1./s1

InChI Key

WQSDWKIPNYFRPW-YWUHCJSESA-M

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CCC=CC3)N)C(=O)[O-])C.[Na+]

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CCC=CC3)N)C(=O)[O-])C.[Na+]

Origin of Product

United States

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